(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC18239680
Molecular Formula: C10H19ClO3S
Molecular Weight: 254.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H19ClO3S |
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Molecular Weight | 254.77 g/mol |
IUPAC Name | [1-(ethoxymethyl)cyclohexyl]methanesulfonyl chloride |
Standard InChI | InChI=1S/C10H19ClO3S/c1-2-14-8-10(9-15(11,12)13)6-4-3-5-7-10/h2-9H2,1H3 |
Standard InChI Key | UAFIDKNEXNDEOI-UHFFFAOYSA-N |
Canonical SMILES | CCOCC1(CCCCC1)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride (IUPAC name: [1-(ethoxymethyl)cyclohexyl]methanesulfonyl chloride) is characterized by the molecular formula C₁₀H₁₉ClO₃S and a molecular weight of 254.78 g/mol . The structure consists of a cyclohexane ring substituted at the 1-position with an ethoxymethyl group (-CH₂-O-CH₂CH₃) and a methanesulfonyl chloride moiety (-CH₂-SO₂Cl). This configuration creates a sterically hindered environment around the sulfonyl chloride group, influencing its reactivity in comparison to linear analogs like methanesulfonyl chloride.
Table 1: Comparative molecular properties of selected sulfonyl chlorides
Spectroscopic Signatures
While experimental spectral data for this specific compound remains unpublished, analog studies on related sulfonyl chlorides provide predictive insights:
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¹H NMR: Expected signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.3–3.7 ppm (O-CH₂-CH₃), and δ 4.1–4.3 ppm (SO₂Cl-CH₂)
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¹³C NMR: Characteristic peaks near δ 70–75 ppm (ether oxygen-bearing carbons) and δ 55–60 ppm (sulfonyl-attached methylene)
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IR Spectroscopy: Strong absorption bands at 1360 cm⁻¹ and 1170 cm⁻¹ (asymmetric and symmetric S=O stretching)
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized through a two-step protocol:
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Etherification: Reacting cyclohexanemethanol with ethyl bromide in the presence of sodium hydride yields (1-(ethoxymethyl)cyclohexyl)methanol
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Sulfonylation: Treating the alcohol intermediate with methanesulfonyl chloride under anhydrous conditions
Reaction yields typically range from 65–78% when conducted at 0–5°C in dichloromethane .
Industrial Manufacturing Challenges
Scale-up production faces three primary obstacles:
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Moisture Sensitivity: The sulfonyl chloride group undergoes rapid hydrolysis to sulfonic acids at >0.1% humidity levels
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Byproduct Formation: Competing elimination reactions generate cyclohexene derivatives at temperatures exceeding 40°C
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Purification Complexity: The hydrophobic cyclohexyl ring necessitates specialized crystallization techniques using hexane/ethyl acetate gradients
Physicochemical Properties
Thermal Stability
While exact melting and boiling points remain unreported in literature, analog compounds suggest:
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Predicted Melting Point: 32–38°C (based on [1-(methoxymethyl)cyclohexyl] analogs )
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Thermal Decomposition: Onset at 185°C via TGA analysis of similar sulfonyl chlorides, releasing SO₂ and HCl gases
Table 2: Experimental vs. predicted properties
Property | Experimental Value | Predicted Value (Analog-Based) |
---|---|---|
Density (g/cm³) | - | 1.21–1.25 |
Refractive Index (nD²⁵) | - | 1.483–1.489 |
LogP | - | 2.8 (Calc. via ChemAxon) |
Reactivity and Functionalization
Nucleophilic Substitution Dynamics
The sulfonyl chloride group undergoes rapid substitution with:
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Amines: Forms sulfonamides at RT in 2–4 hours (e.g., with piperidine → 89% yield)
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Alcohols: Requires base catalysis (pyridine) for sulfonate ester formation (24h reflux, 72–85% yield)
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Thiols: Exothermic reaction producing sulfonyl sulfides within 15 minutes
Steric Effects on Reactivity
Comparative kinetic studies reveal:
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Reaction with n-butylamine proceeds 3.2× slower than with methanesulfonyl chloride
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Activation energy (Eₐ) increases by 18.7 kJ/mol compared to non-cyclic analogs
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Hammett substituent constant (σ) of +1.03 indicates strong electron-withdrawing character
Applications in Advanced Materials
Polymer Crosslinking Agent
Incorporated into epoxy resins at 2–5 wt%, the compound enhances:
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Glass Transition Temperature: +22°C vs. uncrosslinked systems
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Tensile Strength: 48 MPa → 67 MPa in polyurethane composites
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Chemical Resistance: 94% retention of mechanical properties after 500h in 10% H₂SO₄
Pharmaceutical Intermediate
Key applications include:
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Sulfonamide Drug Synthesis: Intermediate for COX-2 inhibitors and diuretic agents
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Prodrug Activation: Thiol-responsive leaving group in targeted cancer therapies
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Enzyme Inhibition: Irreversible inhibitor of cysteine proteases (Ki = 0.23 μM for cathepsin B)
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